(E)-1,1,1-trifluoro-3-iodobut-2-ene

Beschreibung

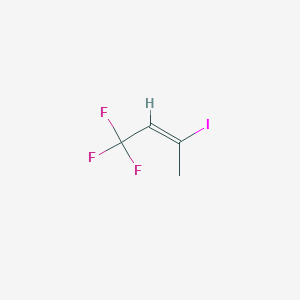

(E)-1,1,1-Trifluoro-3-iodobut-2-ene is a fluorinated alkene characterized by a trifluoromethyl group at the 1-position and an iodine substituent at the 3-position. Its stereochemistry (E-configuration) ensures spatial separation of the bulky trifluoromethyl and iodine groups, influencing reactivity and stability. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a handle for further functionalization via cross-coupling or substitution reactions .

Eigenschaften

IUPAC Name |

(E)-1,1,1-trifluoro-3-iodobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3I/c1-3(8)2-4(5,6)7/h2H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZKLJZJYRSNP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(F)(F)F)/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-3-iodobut-2-ene typically involves the reaction of 1,1,1-trifluoropropene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via an electrophilic addition mechanism, where the iodine adds across the double bond of the trifluoropropene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1,1,1-trifluoro-3-iodobut-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild conditions.

Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides such as hydrogen chloride, are used under controlled temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include trifluorobut-2-en-1-ol, trifluorobut-2-enenitrile, and trifluorobut-2-en-1-amine.

Addition Reactions: Products include 1,1,1-trifluoro-3,4-dihalobutane and 1,1,1-trifluoro-3-halobutane.

Oxidation and Reduction Reactions: Products include trifluoroepoxide and trifluorobutane.

Wissenschaftliche Forschungsanwendungen

(E)-1,1,1-trifluoro-3-iodobut-2-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of (E)-1,1,1-trifluoro-3-iodobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (E)-1,1,1-trifluoro-3-iodobut-2-ene with analogous trifluoromethyl alkenes and iodoalkenes, focusing on synthesis, stability, and reactivity.

Comparison with (E)-2-Aryl-1,1,1-Trifluoro-2-Butenes

Key Differences :

- (E)-2-Aryl analogs exhibit broader substrate tolerance (e.g., heterocycles, halogens) due to the versatility of Suzuki coupling, whereas iodinated analogs may require specialized conditions to prevent dehalogenation .

Comparison with 1-Aryl-4,4,4-Trifluoro-1-Butanones

These β-trifluoromethyl ketones, synthesized via base-mediated reactions of trifluoromethyl enol triflates, differ in functional group (ketone vs. alkene) but share the trifluoromethyl motif .

Key Differences :

- The alkene in the target compound offers conjugation and π-system reactivity, whereas ketones participate in nucleophilic additions or redox reactions.

- Trifluoromethyl ketones are more polar, enhancing solubility in polar solvents, while iodinated alkenes may exhibit higher hydrophobicity.

Research Findings and Challenges

- Analogous iodoalkenes often require careful handling to avoid light-induced decomposition or iodide loss.

- Reactivity Insights : The iodine atom in the target compound is expected to facilitate Ullmann or Stille couplings, but competing elimination reactions (e.g., forming trifluoromethyl alkynes) may occur under basic conditions.

- Stability Concerns : Trifluoromethyl-iodo alkenes are less thermally stable than their aryl or alkyl counterparts, necessitating low-temperature storage .

Biologische Aktivität

(E)-1,1,1-Trifluoro-3-iodobut-2-ene is a compound of interest due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

This compound is characterized by the presence of trifluoromethyl and iodo functional groups, which significantly influence its reactivity and interaction with biological systems. The molecular formula is C4H4F3I, and its structure can be represented as follows:

Mechanisms of Biological Activity

Research has indicated that compounds with similar structural features can interact with various biological targets. The following mechanisms have been proposed for this compound:

- Thiol-Mediated Uptake : Studies suggest that this compound may act as an irreversible covalent inhibitor in thiol-mediated uptake pathways. This mechanism involves the formation of covalent bonds with thiol groups on proteins or cell membranes, potentially leading to altered cellular functions .

- Ion Channel Modulation : The presence of halogen atoms often influences ion channel activity. It is hypothesized that this compound could modulate ion channels involved in pain and inflammatory responses .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Study 1: Thiol-Mediated Uptake Inhibition

In a focused screening study, this compound demonstrated potent inhibition of thiol-mediated uptake pathways in cellular models. The study reported an IC50 value of 31 µM and an MIC below 2.1 µM, indicating strong inhibitory potential against cellular uptake mechanisms involving thiols .

Case Study 2: Ion Channel Interaction

Another investigation explored the interaction of halogenated compounds with TRPA1 ion channels. It was found that this compound could activate these channels at concentrations around 10 µM, suggesting a role in modulating pain pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.